2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)thio]acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)thio]acetamide involves multiple steps. One common synthetic route starts with the preparation of the spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline] core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)thio]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)thio]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting microbial cell wall synthesis and inhibiting enzyme activity .
Comparison with Similar Compounds
Compared to other spiro compounds, 2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)thio]acetamide stands out due to its unique structural features and potential applications. Similar compounds include:
Spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline] derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Thioacetamide derivatives: Compounds with similar thioacetamide groups exhibit comparable reactivity but may differ in their overall structure and applications.
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(12-methyl-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-16-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-25-18(28)16-17(26-19(25)23-24-20(26)29-12-15(22)27)14-8-4-3-7-13(14)11-21(16)9-5-2-6-10-21/h3-4,7-8H,2,5-6,9-12H2,1H3,(H2,22,27) |
InChI Key |
YIUCHZVTABFAAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N5C1=NN=C5SCC(=O)N |
Origin of Product |
United States |
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